Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)-
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Overview
Description
4-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzamide is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core fused with a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzamide typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by the introduction of the benzamide group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine ring system. Subsequent functionalization steps introduce the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and autoimmune disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to a reduction in the production of certain proteins or signaling molecules, ultimately affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic core and have been studied for their biological activities.
1H-Pyrrolo[3,4-b]pyridines: Another class of compounds with a similar structure, known for their potential as kinase inhibitors.
Uniqueness
4-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzamide is unique due to its specific substitution pattern and the presence of the benzamide group, which can impart distinct biological activities and pharmacokinetic properties compared to other similar compounds.
Properties
CAS No. |
858117-28-9 |
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Molecular Formula |
C14H11N3O |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
4-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide |
InChI |
InChI=1S/C14H11N3O/c15-13(18)10-3-1-9(2-4-10)12-7-11-5-6-16-14(11)17-8-12/h1-8H,(H2,15,18)(H,16,17) |
InChI Key |
VTOWKWYQXYNGMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3C(=C2)C=CN3)C(=O)N |
Origin of Product |
United States |
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